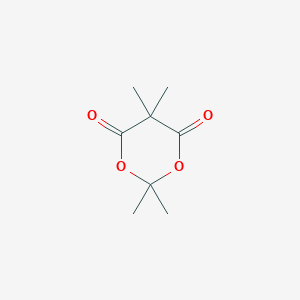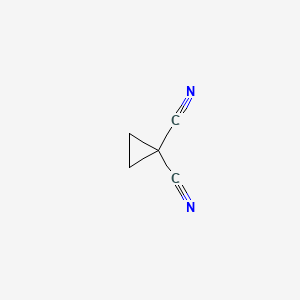
Urea, N-phenyl-N'-(4-phenyl-2-thiazolyl)-
Übersicht
Beschreibung
“Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)-” is a compound with the molecular formula C16H13N3OS . It has a molecular weight of 295.36 g/mol and an exact mass of 295.077933 g/mol . The compound has been used in various studies and has shown potential in different areas of research .
Synthesis Analysis
The synthesis of thiazol-urea derivatives, including “Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)-”, has been reported in the literature . These compounds were designed and synthesized to improve the druggability of target compounds .Molecular Structure Analysis
The molecular structure of “Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)-” includes a urea group (NH2-CO-NH2) and a thiazole group (a five-membered ring containing nitrogen and sulfur) . The compound’s InChI (IUPAC International Chemical Identifier) is InChI=1S/C16H13N3OS/c20-15(17-13-9-5-2-6-10-13)19-16-18-14(11-21-16)12-7-3-1-4-8-12/h1-11H, (H2,17,18,19,20) .Chemical Reactions Analysis
While specific chemical reactions involving “Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)-” are not detailed in the search results, urea derivatives have been synthesized by reacting 2-aminothiazole and 2-furfurylamine with the appropriate iso(thio)cyanate .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its melting point is 214 °C , and it has a refractive index of 1.721 . The compound’s solubility is less than 0.2 µg/mL .Wirkmechanismus
Target of Action
Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)- is a derivative of thiazole, a heterocyclic organic compound . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structural feature may contribute to the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways associated with their biological activities .
Pharmacokinetics
The compound’s solubility is less than 02 µg/mL , which may impact its bioavailability.
Result of Action
Thiazole derivatives are known to have a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s solubility is less than 02 µg/mL , which may impact its action in different environments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using urea, N-phenyl-N'-(4-phenyl-2-thiazolyl)-', in lab experiments is its high yield and ease of purification. In addition, the compound has a wide range of applications and can be used in various experimental setups. However, one of the limitations of using urea, N-phenyl-N'-(4-phenyl-2-thiazolyl)-', is its potential toxicity. Care must be taken when handling the compound, and appropriate safety measures should be followed.
Zukünftige Richtungen
There are many potential future directions for the study of urea, N-phenyl-N'-(4-phenyl-2-thiazolyl)-'. One area of research could be the development of new synthetic routes for the compound, which could lead to improved yields and reduced costs. Another area of research could be the exploration of the compound's potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, the compound's potential use as a fluorescent probe for the detection of metal ions could also be further investigated.
Conclusion:
In conclusion, urea, N-phenyl-N'-(4-phenyl-2-thiazolyl)-', is a chemical compound that has many potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, as well as potential use in the treatment of cancer and other diseases. Despite its potential toxicity, the compound has many advantages for use in lab experiments, including its high yield and ease of purification. Further research is needed to fully understand the compound's mechanism of action and explore its potential future applications.
Wissenschaftliche Forschungsanwendungen
Urea, N-phenyl-N'-(4-phenyl-2-thiazolyl)-', has been extensively used in scientific research for its various applications. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for various organic reactions. In addition, urea, N-phenyl-N'-(4-phenyl-2-thiazolyl)-', has been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(17-13-9-5-2-6-10-13)19-16-18-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYWMMNENUUGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356776 | |
| Record name | 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
15850-25-6 | |
| Record name | N-Phenyl-N′-(4-phenyl-2-thiazolyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]-](/img/structure/B3048093.png)
